molecular formula C5H5N3S B13684118 2-Isothiocyanato-1-methyl-1H-imidazole

2-Isothiocyanato-1-methyl-1H-imidazole

Cat. No.: B13684118
M. Wt: 139.18 g/mol
InChI Key: PAFLNEQFLBWSPK-UHFFFAOYSA-N
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Description

2-Isothiocyanato-1-methyl-1H-imidazole is a heterocyclic compound that features an imidazole ring substituted with an isothiocyanate group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Isothiocyanato-1-methyl-1H-imidazole typically involves the reaction of 1-methyl-1H-imidazole with thiophosgene or other isothiocyanate precursors under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The process can be summarized as follows:

    Starting Material: 1-methyl-1H-imidazole

    Reagent: Thiophosgene or other isothiocyanate precursors

    Conditions: Inert atmosphere, controlled temperature

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. This often includes the use of automated reactors, precise control of reaction parameters, and purification techniques such as distillation or crystallization.

Chemical Reactions Analysis

Types of Reactions

2-Isothiocyanato-1-methyl-1H-imidazole can undergo various chemical reactions, including:

    Nucleophilic Substitution: The isothiocyanate group can react with nucleophiles such as amines, alcohols, and thiols to form corresponding thioureas, carbamates, and dithiocarbamates.

    Cycloaddition: The compound can participate in cycloaddition reactions to form heterocyclic compounds.

    Oxidation and Reduction: The imidazole ring can undergo oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols; conditions include mild to moderate temperatures and inert atmosphere.

    Cycloaddition: Reagents such as azides or nitriles; conditions include the presence of catalysts and controlled temperatures.

    Oxidation and Reduction: Reagents such as hydrogen peroxide or reducing agents; conditions vary depending on the desired product.

Major Products

    Thioureas: Formed from the reaction with amines.

    Carbamates: Formed from the reaction with alcohols.

    Dithiocarbamates: Formed from the reaction with thiols.

Scientific Research Applications

2-Isothiocyanato-1-methyl-1H-imidazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Isothiocyanato-1-methyl-1H-imidazole involves its interaction with nucleophilic sites on biological macromolecules such as proteins and DNA. The isothiocyanate group can form covalent bonds with amino acids in proteins, leading to the inhibition of enzyme activity or disruption of protein function. This interaction can trigger various cellular pathways, leading to antimicrobial or anticancer effects.

Comparison with Similar Compounds

2-Isothiocyanato-1-methyl-1H-imidazole can be compared with other similar compounds such as:

    1-Methyl-1H-imidazole-2-thiol: Similar structure but with a thiol group instead of an isothiocyanate group.

    2-Isothiocyanato-1H-imidazole: Lacks the methyl group on the imidazole ring.

    1-Methyl-2-imidazolecarboxaldehyde: Contains an aldehyde group instead of an isothiocyanate group.

Uniqueness

The presence of both the isothiocyanate and methyl groups in this compound provides unique reactivity and potential applications compared to its analogs. The isothiocyanate group is particularly reactive towards nucleophiles, making it a valuable intermediate in organic synthesis and a potential bioactive compound.

Properties

Molecular Formula

C5H5N3S

Molecular Weight

139.18 g/mol

IUPAC Name

2-isothiocyanato-1-methylimidazole

InChI

InChI=1S/C5H5N3S/c1-8-3-2-6-5(8)7-4-9/h2-3H,1H3

InChI Key

PAFLNEQFLBWSPK-UHFFFAOYSA-N

Canonical SMILES

CN1C=CN=C1N=C=S

Origin of Product

United States

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